molecular formula C36H66HgO4 B072651 Mercury(2+);octadec-9-enoate CAS No. 1191-80-6

Mercury(2+);octadec-9-enoate

Cat. No.: B072651
CAS No.: 1191-80-6
M. Wt: 763.5 g/mol
InChI Key: PCWIWQHAGMGLFA-UHFFFAOYSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-octadecenoic acid (9Z)-, mercury(2+) salt (2:1) typically involves the reaction of oleic acid with a mercury salt, such as mercury(II) chloride. The reaction is carried out in an organic solvent, such as chloroform or dichloromethane, under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as described above, with additional steps for purification and quality control. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Mercury(2+);octadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury oxides and other oxidation products.

    Reduction: Reduction reactions can convert the mercury(II) ion to elemental mercury or lower oxidation states.

    Substitution: The mercury ion can be substituted with other metal ions or organic groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield mercury oxides, while reduction can produce elemental mercury.

Scientific Research Applications

Chemistry

In chemistry, 9-octadecenoic acid (9Z)-, mercury(2+) salt (2:1) is used as a reagent in various synthetic reactions and as a catalyst in organic transformations.

Biology

In biological research, this compound can be used to study the effects of mercury on biological systems and to develop mercury-based probes for detecting specific biomolecules.

Medicine

In medicine, the compound’s potential antimicrobial properties are of interest for developing new therapeutic agents.

Industry

In industry, 9-octadecenoic acid (9Z)-, mercury(2+) salt (2:1) can be used in the production of specialized materials and as a component in certain manufacturing processes.

Mechanism of Action

The mechanism of action of 9-octadecenoic acid (9Z)-, mercury(2+) salt (2:1) involves the interaction of the mercury ion with various molecular targets. Mercury can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The compound’s effects on biological systems are mediated through these interactions, which can interfere with essential biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Oleic Acid: A common fatty acid with similar structural features but without the mercury component.

    Mercury(II) Chloride: A simple mercury salt used in various chemical reactions.

    Methyl Oleate: An ester derivative of oleic acid with different chemical properties.

Uniqueness

Mercury(2+);octadec-9-enoate is unique due to the combination of oleic acid and mercury, which imparts distinct chemical and biological properties. The presence of mercury allows for specific interactions with biological molecules, making it useful in research and industrial applications.

Properties

IUPAC Name

mercury(2+);octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H34O2.Hg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWIWQHAGMGLFA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Hg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66HgO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Mercury oleate appears as a yellowish to red liquid/semi-solid or solid mass. Prepared by dissolving yellow mercuric oxide in oleic acid. Contains 24-26% HgO by mass. Insoluble in water. Toxic by ingestion. Used in medicine, antiseptic and antifouling paint., Yellowish-brown slightly transparent solid; Sensitive to light; [Merck Index]
Record name MERCURY OLEATE
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Record name Mercuric oleate
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Solubility

Practically insol in water; slightly sol in alcohol or ether, freely sol in fixed oils
Record name MERCURIC OLEATE
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Color/Form

Yellowish-brown, somewhat transparent, ointment-like mass

CAS No.

1191-80-6
Record name MERCURY OLEATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1040
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 9-Octadecenoic acid (9Z)-, mercury(2+) salt (2:1)
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Record name Mercury dioleate
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Record name MERCURIC OLEATE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1199
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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